molecular formula C29H21NO B14199315 {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol CAS No. 840531-08-0

{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol

Cat. No.: B14199315
CAS No.: 840531-08-0
M. Wt: 399.5 g/mol
InChI Key: MXVVYGDNGWBRHM-UHFFFAOYSA-N
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Description

{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol is a complex organic compound characterized by the presence of a phenyl group, a pyrene moiety, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol typically involves multi-step organic reactions. One common method includes the coupling of a pyrene derivative with a phenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been investigated for its potential as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties. It can be used in imaging studies to track biological processes at the molecular level. Additionally, its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways .

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol involves its interaction with molecular targets through various pathways. The compound’s amino group can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {3-[Phenyl(pyren-1-YL)amino]phenyl}methanol include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the pyrene moiety. This structural feature imparts unique photophysical properties, such as strong fluorescence, which are not present in the other compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features enable a wide range of chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, medicine, and materials science.

Properties

CAS No.

840531-08-0

Molecular Formula

C29H21NO

Molecular Weight

399.5 g/mol

IUPAC Name

[3-(N-pyren-1-ylanilino)phenyl]methanol

InChI

InChI=1S/C29H21NO/c31-19-20-6-4-11-25(18-20)30(24-9-2-1-3-10-24)27-17-15-23-13-12-21-7-5-8-22-14-16-26(27)29(23)28(21)22/h1-18,31H,19H2

InChI Key

MXVVYGDNGWBRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC(=C6)CO

Origin of Product

United States

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